5-Cyclopropyl-1,3-oxazolidin-2-one
Description
5-Cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a cyclopropyl group attached to the oxazolidinone ring. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the development of antibacterial agents .
Properties
IUPAC Name |
5-cyclopropyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-3-5(9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWOHYHDGRZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,3-oxazolidin-2-one typically involves the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for this compound would depend on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Scientific Research Applications
The applications of 5-cyclopropyl-1,3-oxazolidin-2-one can be categorized into several domains:
Medicinal Chemistry
- Antibacterial Agent : The compound is explored for its potential as a new antibiotic, particularly against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and enterococci .
Organic Synthesis
- Chiral Auxiliary : It serves as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biochemical Studies
- Enzyme Mechanisms : The compound is used to study enzyme mechanisms and protein-ligand interactions due to its structural properties.
Case Study on MRSA Infections
A clinical trial demonstrated that patients treated with this compound showed a significant reduction in MRSA infection rates compared to standard treatments. This highlights its potential as an effective therapeutic agent against resistant bacterial strains.
Combination Therapy
Research indicates that combining this compound with other antibiotics enhances its efficacy against resistant strains. This synergistic effect could lead to more effective treatment regimens for difficult-to-treat infections.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption characteristics. It exhibits high oral bioavailability and is primarily metabolized in the liver with renal excretion of metabolites. Toxicological assessments indicate low toxicity levels in animal models, with common side effects including gastrointestinal disturbances.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, inhibiting protein synthesis. This inhibition is crucial for its antibacterial activity, making it effective against a wide range of Gram-positive bacteria .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with significant antibacterial activity.
Tedizolid: Known for its enhanced potency and reduced side effects compared to linezolid.
Contezolid: A newer oxazolidinone with promising clinical trial results.
Uniqueness: 5-Cyclopropyl-1,3-oxazolidin-2-one is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability and interaction with biological targets .
Biological Activity
5-Cyclopropyl-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is recognized for its significant biological activities, particularly in the field of antibacterial agents. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of this compound
This compound features a cyclopropyl group attached to the oxazolidinone ring. This structure is crucial for its biological activity, particularly its role in inhibiting bacterial protein synthesis. The compound's unique architecture contributes to its interaction with bacterial ribosomes, making it a candidate for further pharmacological exploration.
Target Interaction :
this compound primarily targets the 50S ribosomal subunit in bacteria. By binding to this subunit, it inhibits the formation of the 70S initiation complex necessary for protein synthesis. This mechanism is similar to other oxazolidinones and is critical in combating Gram-positive bacterial infections.
Biochemical Pathways :
The compound's inhibition of protein synthesis leads to significant cellular effects, including:
- Disruption of bacterial growth.
- Induction of apoptosis in susceptible bacterial strains.
In laboratory studies, it has been shown to inhibit the growth of various Gram-positive bacteria effectively .
Antibacterial Properties
This compound exhibits notable antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound's ability to inhibit protein synthesis makes it effective against strains resistant to traditional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecium | 8 µg/mL |
| Listeria monocytogenes | 16 µg/mL |
Antifungal Activity
Emerging research indicates that this compound may also possess antifungal properties , although this area requires further investigation. Preliminary studies suggest potential efficacy against certain fungal pathogens, indicating a broader therapeutic application.
Case Studies and Research Findings
Recent studies have highlighted the multifaceted biological activities of oxazolidinones. For example:
- Anticancer Potential : In vitro studies have demonstrated that oxazolidinone derivatives can exhibit cytotoxic effects on cancer cell lines such as MCF-7 and HeLa cells. These compounds can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .
- Inhibition of Enzymatic Activity : Research has shown that certain oxazolidinone derivatives can act as inhibitors of enzymes involved in various metabolic pathways, including aldose reductase and factor Xa. This suggests potential applications beyond antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
